![molecular formula C23H34O6 B562803 Pravastatin Lactone-D3 CAS No. 1217769-04-4](/img/structure/B562803.png)
Pravastatin Lactone-D3
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Overview
Description
Pravastatin Lactone-D3 is the deuterium labeled Pravastatin Lactone . It is a metabolite of Pravastatin . Pravastatin is a medication used to manage and treat primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia .
Synthesis Analysis
Pravastatin can be produced by stereoselective hydroxylation of the natural product compactin . The production involves a costly dual-step fermentation and biotransformation process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Chemical Reactions Analysis
Pravastatin Lactone-D3 is a labeled metabolite of Pravastatin . The drug selectively acts on the rate-limiting step in cholesterol biosynthesis by inhibiting HMG Co-A reductase .Physical And Chemical Properties Analysis
The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Scientific Research Applications
Pharmaceutical Toxicology
Pravastatin Lactone-D3: is utilized as a reference material in pharmaceutical toxicology to ensure the accuracy and reliability of data analysis . It’s particularly valuable in the study of cardiac drugs and beta blockers, where precise measurements are crucial.
Analytical Method Development
In the development of analytical methods, Pravastatin Lactone-D3 serves as a critical component for the determination of statins through techniques like chromatography and capillary electrophoresis . These methods are essential for quality control and pharmacovigilance throughout the drug’s lifecycle.
Cholesterol Biosynthesis Research
Researchers use Pravastatin Lactone-D3 to investigate the cholesterol biosynthesis pathway. It’s instrumental in studying the inhibition of the HMG-CoA reductase enzyme, which is a key target for statins in reducing atherogenic lipoproteins .
Cardiovascular Disease Treatment Studies
Pravastatin Lactone-D3: is applied in clinical studies to explore the efficacy of statins in reducing the risk of heart attacks and improving patient outcomes in cardiovascular diseases . Its role in understanding the drug’s lipid-lowering activity is significant.
Anti-inflammatory Research
The compound is also used to examine the non-lipid activities of statins, such as their anti-inflammatory action . This research has implications for the treatment of conditions beyond hypercholesterolemia.
Environmental Impact Assessment
Finally, Pravastatin Lactone-D3 is employed in assessing the environmental impact of statins, from their manufacture to disposal. This includes elucidating the mechanism of biotransformation and ensuring environmental protection .
Safety And Hazards
Future Directions
Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .
properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-BGFMQMSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pravastatin Lactone-D3 |
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